molecular formula C10H11N3O2S B2471452 ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 2248392-18-7

ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate

Cat. No.: B2471452
CAS No.: 2248392-18-7
M. Wt: 237.28
InChI Key: YUUQBYFEFMWXFK-UHFFFAOYSA-N
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Description

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. These fused ring systems are known for their significant pharmacological and biological activities. The compound’s unique structure makes it a valuable target for synthetic and medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with the reaction of 2-aminothiazole with ethyl acetoacetate under basic conditions, followed by cyclization with an appropriate aldehyde or ketone to form the fused bicyclic system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is unique due to its fused ring system, which provides multiple reactive sites for chemical modifications. This allows for the creation of a diverse array of derivatives with potentially enhanced biological activities .

Properties

IUPAC Name

ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-3-15-9(14)6-4-5(2)12-8-7(6)16-10(11)13-8/h4H,3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUQBYFEFMWXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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